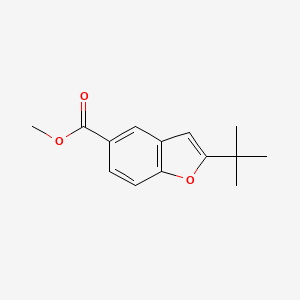

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester

Vue d'ensemble

Description

“2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester” is a chemical compound. It is a type of benzofuran compound , which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities and potential applications . A variety of methods have been developed for constructing benzofuran rings . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .

Chemical Reactions Analysis

Benzofuran compounds, including “2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis and Isomerization : Methyl (E)-2-(2-phenylcyclopropylidene)acetate was synthesized from a related compound, involving isomerization and reaction with 1,3-diphenyl-2-benzofuran, leading to [4 + 2]-cycloaddition at the exocyclic double bond (Molchanov et al., 2013).

- Convenient Synthesis of tert-Butyl Esters : A study describes the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds, including benzofuran-5-carboxylic acid, through a reaction with tert-butyl trichloroacetimidate (Fritsche et al., 2006).

- Lipase-Mediated Kinetic Resolution : The kinetic resolution of methyl esters of various benzofuran-carboxylic acids, which are analogues of clofibrate, was performed with lipase catalysis, leading to the separation of enantiomers (Ferorelli et al., 2001).

Catalysis and Reaction Mechanisms

- Catalyzed Isomerization Reactions : The isomerization reaction of certain esters using RuClH(CO)(PPh(3))(3) was studied, showing the migration of double bonds in alpha, beta-unsaturated esters (Wakamatsu et al., 2000).

- Chemoenzymatic Synthesis : Both enantiomers of a compound structurally similar to 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester were synthesized, highlighting the role of enantioselective enzymatic reactions in complex molecule synthesis (Higashi et al., 2010).

- Iron-Catalyzed Reactions : Research demonstrates an iron-catalyzed tandem oxidative coupling and annulation approach to construct polysubstituted benzofurans, emphasizing the versatility of iron catalysis in complex organic synthesis (Guo et al., 2009).

Analytical and Structural Chemistry

- Determination of Absolute Configuration : A method utilizing a similar compound to determine the absolute configuration and optical purity of monosaccharides was developed, showcasing the use of NMR spectroscopy in structural analysis (Nishida et al., 1991).

- Unexpected Chemical Reactions : A study on the hydrazination of a related ester highlighted unexpected C–S bond cleavage, providing insight into reaction mechanisms and kinetics (Nordin et al., 2016).

Orientations Futures

Benzofuran compounds, including “2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings , exploring their biological activities, and developing them into potential natural drug lead compounds .

Propriétés

IUPAC Name |

methyl 2-tert-butyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)12-8-10-7-9(13(15)16-4)5-6-11(10)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAACDNRVIKMZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)

![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)

![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)